molecular formula C18H24N4O4S B2668644 Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476448-77-8

Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate

Cat. No.: B2668644
CAS No.: 476448-77-8
M. Wt: 392.47
InChI Key: HZUVVHLBVVEZEJ-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with:

  • An ethyl group at position 2.
  • A sulfanyl-linked propanoate ester at position 2.
  • A (4-methoxybenzoyl)amino methyl group at position 3.

Properties

IUPAC Name

ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-5-22-15(20-21-18(22)27-12(3)17(24)26-6-2)11-19-16(23)13-7-9-14(25-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUVVHLBVVEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)OCC)CNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate involves multiple steps. One common synthetic route starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate then reacts with 4-ethyl-5-amino-1,2,4-triazole in the presence of a base to form the corresponding amide. The final step involves the reaction of this amide with ethyl 2-mercaptopropanoate under basic conditions to yield the target compound .

Chemical Reactions Analysis

Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzoyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

(a) VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
  • Key Differences: Substituents: Pyridinyl group at position 5 vs. (4-methoxybenzoyl)amino methyl in the target compound. Terminal group: Acetamide vs. propanoate ester.
  • Implications: VUAA-1 acts as an Orco agonist, modulating insect olfaction .
(b) Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689750-05-8)
  • Key Differences :
    • Aryl substitution: 2-Methoxyphenyl at position 4 vs. ethyl in the target compound.
    • Acyl group: 4-Nitrobenzoyl vs. 4-methoxybenzoyl.
  • Implications :
    • The nitro group is strongly electron-withdrawing, increasing electrophilicity and possibly reactivity in nucleophilic substitutions compared to the electron-donating methoxy group .
(c) Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8)
  • Key Differences :
    • Aryl substitution: Phenyl at position 4 vs. ethyl.
    • Acyl group: 4-Fluorobenzoyl vs. 4-methoxybenzoyl.
  • Implications :
    • Fluorine’s electronegativity may enhance metabolic stability compared to methoxy, which could influence pharmacokinetics in biological systems .

Physicochemical Properties and Substituent Effects

Property Target Compound VUAA-1 CAS 689750-05-8 CAS 338962-50-8
Core Structure 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole 1,2,4-Triazole
Position 4 Substituent Ethyl Ethyl 2-Methoxyphenyl Phenyl
Position 5 Substituent (4-Methoxybenzoyl)amino methyl Pyridinyl (4-Nitrobenzoyl)amino methyl (4-Fluorobenzoyl)amino methyl
Electron Effects Electron-donating (methoxy) Neutral (pyridinyl) Electron-withdrawing (nitro) Electron-withdrawing (fluoro)
Lipophilicity (Predicted) High (methoxy, ethyl) Moderate (pyridinyl) Moderate (nitro) Moderate (fluoro)
  • Absolute Hardness (η) :
    • Electron-withdrawing groups (e.g., nitro in CAS 689750-05-8) increase η (hardness), reducing polarizability, whereas electron-donating groups (e.g., methoxy in the target compound) decrease η, enhancing reactivity in charge-transfer interactions .

Biological Activity

Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a triazole ring, which is often associated with diverse pharmacological properties, including antimicrobial and anticancer activities.

Molecular Structure and Properties

The molecular formula of this compound is C19H25N5O3SC_{19}H_{25}N_5O_3S, with a molecular weight of approximately 619.755 g/mol. The presence of various functional groups, such as the methoxy group and the triazole moiety, enhances its biological activity.

Biological Activities

Research indicates that compounds containing triazole structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : The triazole ring has been linked to anticancer effects through mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. This compound is hypothesized to interact with specific protein targets involved in cancer progression.

Comparison with Similar Compounds

A comparative analysis highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(4-methoxybenzyl)acetateContains methoxy group; lacks triazoleAntimicrobial
Thiosemicarbazide DerivativesSimilar core but different substituentsAnticancer
Triazolethione CompoundsContains thione instead of sulfanylAntiviral properties

This compound stands out due to its combination of functional groups that enhance its potential efficacy against cancer and infections while providing a unique scaffold for further drug development.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : The compound may bind to receptors that regulate cell growth and apoptosis, thereby influencing cancer cell behavior.

Case Studies and Research Findings

Research involving similar triazole compounds has demonstrated promising results:

  • A study on triazole derivatives indicated their potential as effective antimicrobial agents against resistant bacterial strains.
  • Another investigation highlighted the anticancer effects of triazole-containing compounds in vitro, showing reduced viability in various cancer cell lines.

Q & A

Q. NMR :

  • ¹H NMR : Identify the ethyl group (δ 1.2–1.4 ppm, triplet), methoxy protons (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.9 ppm) .
  • ¹³C NMR : Assign the ester carbonyl (δ 165–170 ppm) and triazole carbons (δ 145–160 ppm) .

UV-Vis : Analyze π→π* transitions in the triazole and benzoyl moieties (λmax ~250–300 nm) .

Advanced Research Questions

Q. How should DFT studies be designed to investigate the electronic and optical properties of this compound?

  • Methodology :

Software : Use Gaussian 09/16 with B3LYP hybrid functional and 6-311G(d,p) basis set for geometry optimization .

Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions for hyperpolarizability calculations .

Q. Key Analyses :

  • HOMO-LUMO : Calculate energy gaps to predict reactivity (narrow gaps indicate higher reactivity) .
  • NLO Properties : Compute first hyperpolarizability (β) to assess nonlinear optical potential .

Validation : Compare theoretical IR/NMR spectra with experimental data (RMSD <5%) .

Q. How can contradictions between experimental and computational spectral data be resolved?

  • Methodology :

Re-optimize Geometry : Ensure DFT calculations use the correct tautomeric form (e.g., triazole protonation state) .

Solvent Corrections : Apply explicit solvent models (e.g., COSMO) instead of implicit ones for polar solvents .

Vibrational Assignments : Use potential energy distribution (PED) analysis to correlate theoretical vibrational modes with experimental FTIR peaks .

Dynamic Effects : Account for temperature and anharmonicity in computational models .

Q. What strategies are effective for molecular docking to predict biological activity?

  • Methodology :

Target Selection : Prioritize receptors with known triazole interactions (e.g., fungal CYP51 for antifungal studies) .

Software : Use AutoDock Vina or Schrödinger Suite with OPLS-AA force field.

Parameters :

  • Grid box size: Cover the active site (e.g., 25 ų for enzymes).
  • Docking runs: ≥50 iterations with Lamarckian genetic algorithm .

Validation : Compare binding affinities with positive controls (e.g., fluconazole for antifungal assays) and validate via RMSD (<2.0 Å) .

Q. How can crystallographic data refinement improve structural accuracy?

  • Methodology :

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100–150 K for high-resolution data .

Software : Process with SHELXL for structure solution and refinement. Apply TWINABS for twinned crystals if needed .

Validation : Check R-factor convergence (<0.05), ADPs (anisotropic displacement parameters), and Hirshfeld surfaces for packing analysis .

Visualization : Generate ORTEP diagrams with WinGX to illustrate thermal ellipsoids .

Notes

  • Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.
  • For biological studies, cross-reference stress-protective assays () and pesticidal activity ().
  • Always validate computational models with experimental data to address contradictions .

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